Methyl 3-(5-amino-1H-indol-1-yl)propanoate
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Overview
Description
Methyl 3-(5-amino-1H-indol-1-yl)propanoate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound, in particular, features an indole ring substituted with an amino group and a methyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-1H-indol-1-yl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The amino group can be introduced through nitration followed by reduction, and the ester group is typically added via esterification reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-amino-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 3-(5-amino-1H-indol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-(5-amino-1H-indol-1-yl)propanoate involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-indol-1-yl)propanoate: Lacks the amino group, making it less reactive in certain biological contexts.
Methyl 3-(5-methoxy-1H-indol-1-yl)propanoate: Contains a methoxy group instead of an amino group, altering its chemical and biological properties.
Uniqueness
Methyl 3-(5-amino-1H-indol-1-yl)propanoate is unique due to the presence of both an amino group and a methyl ester group, which confer distinct reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
methyl 3-(5-aminoindol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)5-7-14-6-4-9-8-10(13)2-3-11(9)14/h2-4,6,8H,5,7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGINKXUZAAPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC2=C1C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734682 |
Source
|
Record name | Methyl 3-(5-amino-1H-indol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168166-75-4 |
Source
|
Record name | Methyl 3-(5-amino-1H-indol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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